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Abstract

BPR1M97 is a novel, potent, and blood-brain barrier-penetrant small molecule that acts as a
dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor.
[1][2] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of BPR1M97. Detailed experimental
protocols for key in vitro and in vivo assays are presented, along with a summary of its
guantitative biological data. The unique signaling pathway of BPR1M97, characterized by full
agonism at the MOP receptor and G protein-biased agonism at the NOP receptor, is also
detailed and visualized. This document serves as a critical resource for researchers engaged in
the development of safer and more effective analgesics.

Chemical Structure and Physicochemical Properties

BPR1M97 is a synthetic small molecule with a distinct chemical scaffold. While the definitive
IUPAC name and SMILES string are not publicly available in the primary literature, its
molecular formula and weight have been reported.

A visual representation of the chemical structure is crucial for understanding its steric and
electronic properties, which underpin its pharmacological activity.

Table 1: Physicochemical Properties of BPR1M97
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Property Value Reference
Molecular Formula C18H18CI2N20 [3]
Molecular Weight 349.25 g/mol [2]

CAS Number 2059904-66-2

Soluble in DMSO. For in vivo
studies, various formulations

Solubility have been used, including a [2]
mixture of DMSO, PEG300,

Tween-80, and saline.

Pharmacological Profile

BPR1M97 exhibits a unique pharmacological profile as a dual agonist of MOP and NOP
receptors, which are key players in pain modulation.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of BPR1M97 for
human MOP and NOP receptors. The equilibrium dissociation constants (Ki) demonstrate high-
affinity binding to both receptors.

Table 2: Receptor Binding Affinities of BPR1M97

Receptor Ki (nM) Reference

Mu-Opioid Receptor (MOP) 1.8 [1112]

Nociceptin/Orphanin FQ

Receptor (NOP) 42 [Hi2]

In Vitro Functional Activity

The functional activity of BPR1M97 has been characterized through a series of in vitro assays,
revealing its distinct signaling properties at MOP and NOP receptors.
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Table 3: In Vitro Functional Activity of BPR1M97

Assay Receptor Result Reference
CAMP Production ]
MOP Full Agonist [4]
Assay
B-Arrestin-2 )
) MOP Full Agonist [4]
Recruitment Assay
Receptor _
o MOP Full Agonist [4]
Internalization Assay
Membrane Potential _
MOP Full Agonist [4]
Assay
cAMP Production G protein-biased
NOP _ [4]
Assay agonist
B-Arrestin-2 G protein-biased
NOP [4]

Recruitment Assay

agonist

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potent antinociceptive effects of

BPR1M97 with a potentially improved safety profile compared to traditional opioids like

morphine.

Table 4: In Vivo Antinociceptive Effects of BPR1M97
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) Route of -
Animal Model Assay o . Key Findings Reference
Administration
Demonstrated
Murine Cancer o ) Subcutaneous antinociceptive
] Antinociception [1]
Pain Model (s.c) effects at a dose
of 1.8 mg/kg.
o ) Produced potent
) Tail-flick and Tail-  Subcutaneous o )
Mice ] antinociceptive [4]
clip tests (s.c)
effects.
Acetone drop Elicited better
and von Frey analgesia in
) ) Subcutaneous )
Mice hair tests (s.c) cancer-induced [4]
S.C.
(neuropathic pain than
pain) morphine.

Safety and Side Effect Profile

A key advantage of BPR1M97 is its potential for a wider therapeutic window compared to

conventional opioids. In vivo studies have indicated a reduced incidence of common opioid-

related side effects.

Table 5: Safety and Side Effect Profile of BPR1M97
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. Assessment Result Compared
Side Effect . Reference
Method to Morphine
) ) Caused less
Respiratory Lung functional )
) respiratory [4]
Depression assays _
dysfunction.
) Caused less
) Heart functional )
Cardiovascular Effects cardiovascular [4]
assays _
dysfunction.
] ] Caused less
Gastrointestinal Charcoal meal and ) )
) gastrointestinal [4]
Dysfunction glass bead tests ]
dysfunction.

) Naloxone-precipitated  Induced less
Physical Dependence ] ] ] ) ] ] [4]
withdrawal jumping withdrawal jumping.

Signaling Pathways

BPR1M97's pharmacological effects are mediated through its differential activation of
downstream signaling pathways at the MOP and NOP receptors. At the MOP receptor, it acts
as a conventional full agonist, activating both G protein-dependent and (-arrestin-dependent
pathways. In contrast, at the NOP receptor, it displays G protein-biased agonism, preferentially
activating G protein signaling over -arrestin recruitment. This biased agonism is hypothesized
to contribute to its improved side-effect profile.
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Caption: Signaling pathway of BPR1M97 at MOP and NOP receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
BPR1M97, based on standard practices in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BPR1M97 for MOP and NOP receptors.
Methodology:

 Membrane Preparation: Cell membranes expressing either human MOP or NOP receptors
are prepared from cultured cells (e.g., HEK293 or CHO cells).

+ Radioligand: A specific radiolabeled ligand for each receptor is used (e.qg., [EH]-DAMGO for
MOP and [3H]-Nociceptin for NOP).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15617538?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Competition Binding: A fixed concentration of the radioligand is incubated with the cell
membranes in the presence of increasing concentrations of BPR1M97.

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined
period (e.g., 60-90 minutes) to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

Quantification: The amount of bound radioactivity on the filters is measured using a
scintillation counter.

Data Analysis: The IC50 value (the concentration of BPR1M97 that inhibits 50% of the
specific binding of the radioligand) is determined by non-linear regression analysis. The Ki
value is then calculated using the Cheng-Prusoff equation.

Prepare Receptor Membranes

Incubate Membranes with Radioligand and BPR1M97

Separate Bound and Free Ligand via Filtration

Quantify Bound Radioactivity

Calculate IC50 and Ki Values

Click to download full resolution via product page
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Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

Objective: To assess the functional agonistic or antagonistic activity of BPR1M97 at Gai-
coupled receptors like MOP and NOP.

Methodology:

e Cell Culture: Cells stably expressing MOP or NOP receptors are cultured in appropriate
media.

e Forskolin Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to
stimulate cAMP production.

e Compound Treatment: Cells are then treated with varying concentrations of BPR1M97.
 Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.

» Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured
using a competitive immunoassay kit (e.g., HTRF or ELISA).

o Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or
IC50 (for antagonists) values are determined.

B-Arrestin Recruitment Assay

Objective: To measure the recruitment of B-arrestin to the activated MOP and NOP receptors
upon ligand binding.

Methodology:

o Cell Line: A cell line co-expressing the receptor of interest fused to a protein fragment (e.g., a
fragment of -galactosidase) and B-arrestin fused to a complementary fragment is used.

o Compound Addition: BPR1M97 at various concentrations is added to the cells.
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e Recruitment and Complementation: Agonist binding induces receptor phosphorylation and
subsequent B-arrestin recruitment, leading to the complementation of the two protein
fragments and the formation of a functional enzyme.

o Substrate Addition and Signal Detection: A chemiluminescent substrate is added, and the
resulting light emission is measured using a luminometer.

o Data Analysis: Concentration-response curves are generated to determine the EC50 and
Emax values for (3-arrestin recruitment.

In Vivo Tail-Flick Test

Objective: To evaluate the acute antinociceptive effects of BPR1M97 in an animal model of
thermal pain.

Methodology:

e Animal Acclimation: Mice are acclimated to the testing environment and handling
procedures.

o Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant
heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off
time is set to prevent tissue damage.

o Compound Administration: BPR1M97 or a vehicle control is administered, typically via
subcutaneous injection.

o Post-Treatment Latency: The tail-flick latency is measured at various time points after drug
administration.

o Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each
animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) /
(cut-off time - baseline latency)] x 100.
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Caption: Workflow for the in vivo tail-flick test.

Conclusion

BPR1M97 represents a promising step forward in the quest for safer and more effective opioid
analgesics. Its dual agonism at MOP and NOP receptors, coupled with its unique G protein-
biased signaling at the NOP receptor, offers a potential mechanism to dissociate potent
analgesia from the debilitating side effects associated with traditional opioids. The data and
protocols presented in this technical guide provide a solid foundation for further research and
development of BPR1M97 and related compounds. Continued investigation into its long-term
efficacy, safety, and translational potential is warranted to fully elucidate its therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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